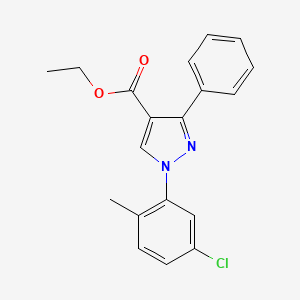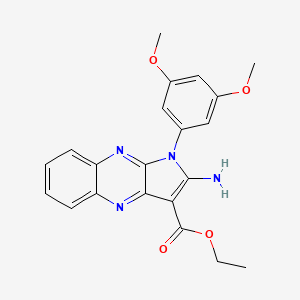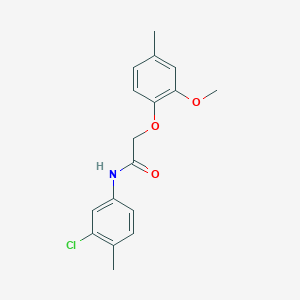
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylbenzyl)-7-chloro-1(2H)-isoquinolinone is a synthetic organic compound that belongs to the class of isoquinolinones It is characterized by the presence of a tert-butylbenzyl group and a chlorine atom attached to the isoquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorine Atom: Chlorination of the isoquinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorine atom or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dechlorinated products or reduced functional groups.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of compounds with potential anticancer or antimicrobial properties.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzyl group and the chlorine atom can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-Butylbenzyl)-1(2H)-isoquinolinone: Lacks the chlorine atom, which may affect its reactivity and binding properties.
7-Chloro-1(2H)-isoquinolinone: Lacks the tert-butylbenzyl group, which may influence its solubility and biological activity.
2-Benzyl-7-chloro-1(2H)-isoquinolinone: Contains a benzyl group instead of a tert-butylbenzyl group, which may alter its steric and electronic properties.
Uniqueness
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone is unique due to the presence of both the tert-butylbenzyl group and the chlorine atom, which can impart distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
853319-72-9 |
|---|---|
Molekularformel |
C20H20ClNO |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one |
InChI |
InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
RZWSUERLDBOHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)




![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)




![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)
